N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is an organic compound that features a complex structure with a combination of aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-phenylpropanoic acid with N-(pyridin-4-ylmethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Methoxyethyl Group: The resulting intermediate is then reacted with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- N-(2-methoxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
- N-(2-methoxyethyl)-3-phenyl-N-(pyridin-5-ylmethyl)propanamide
Uniqueness
N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its binding affinity and specificity towards certain molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-14-13-20(15-17-9-11-19-12-10-17)18(21)8-7-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJBPAXTOSCWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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